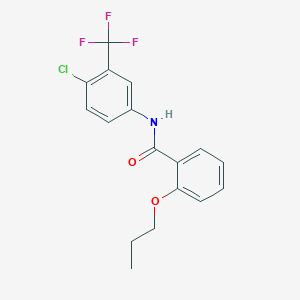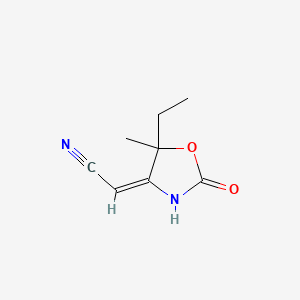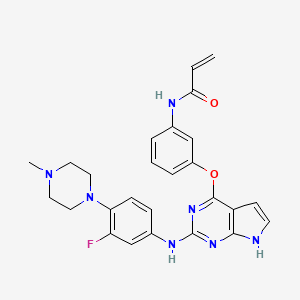
TTK21
Descripción general
Descripción
TTK21 es un activador de molécula pequeña de las histona acetiltransferasas CBP y p300. Ha mostrado un potencial significativo en la promoción de la neurogénesis y la extensión de la duración de la memoria en ratones adultos. Cuando se conjuga con nanosferas de carbono derivadas de la glucosa, this compound puede cruzar eficazmente la barrera hematoencefálica, convirtiéndolo en un candidato prometedor para aplicaciones neurológicas .
Aplicaciones Científicas De Investigación
TTK21 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones notables incluyen:
Neurogénesis y Memoria: This compound promueve la neurogénesis y extiende la duración de la memoria en ratones adultos al activar las histona acetiltransferasas CBP y p300
Lesión de la Médula Espinal: This compound ha mostrado potencial en la promoción de la regeneración axonal y la recuperación funcional en modelos de lesión de la médula espinal.
Enfermedad de Alzheimer: This compound mejora los déficits inducidos por la amiloide-beta en la plasticidad y la asociatividad en las neuronas del hipocampo.
Mecanismo De Acción
TTK21 ejerce sus efectos al activar las histona acetiltransferasas CBP y p300. Esta activación conduce a un aumento de la acetilación de las histonas H3 y H4, lo que a su vez promueve la transcripción de genes involucrados en la neurogénesis y la formación de la memoria. This compound, cuando se conjuga con nanosferas de carbono derivadas de la glucosa, puede cruzar eficazmente la barrera hematoencefálica y alcanzar diferentes partes del cerebro .
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .
Análisis Bioquímico
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is hypothesized that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is hypothesized that it may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de TTK21 implica la reacción del ácido salicílico con yodopropano en presencia de carbonato de potasio anhidro. La mezcla de reacción se refluye durante 3-4 horas, seguida de evaporación al vacío y tratamiento con acetato de etilo y agua .
Métodos de Producción Industrial
Los métodos de producción industrial para this compound no están bien documentados en la literatura. El proceso de síntesis descrito anteriormente se puede ampliar para la producción industrial con modificaciones apropiadas para garantizar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
TTK21 se somete principalmente a reacciones de acetilación debido a su función como activador de las histona acetiltransferasas. Induce la acetilación de las histonas H3 y H4 in vitro pero no H2B y H2A .
Reactivos y Condiciones Comunes
Reactivos: Ácido salicílico, yodopropano, carbonato de potasio anhidro, acetato de etilo, agua.
Condiciones: Reflujo durante 3-4 horas, seguido de evaporación al vacío y tratamiento con acetato de etilo y agua.
Productos Principales
El principal producto formado a partir de la síntesis de this compound es la N-[4-cloro-3-(trifluorometil)fenil]-2-propoxi-benzamida .
Comparación Con Compuestos Similares
TTK21 es único en su capacidad de activar las histona acetiltransferasas CBP y p300 y cruzar la barrera hematoencefálica cuando se conjuga con nanosferas de carbono derivadas de la glucosa. Compuestos similares incluyen:
CBP/p300-IN-2: Otro activador de CBP y p300, pero con diferentes objetivos moleculares y vías.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-2-9-24-15-6-4-3-5-12(15)16(23)22-11-7-8-14(18)13(10-11)17(19,20)21/h3-8,10H,2,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJBXYBDNZHZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TTK21?
A1: this compound is a small-molecule activator of the histone acetyltransferases (HATs) CBP/p300. [, , , , , ] These enzymes play a crucial role in regulating gene expression by acetylating histones, leading to chromatin relaxation and increased accessibility of DNA for transcription. By activating CBP/p300, this compound promotes histone acetylation, impacting the expression of various genes involved in neuronal function, plasticity, and memory. [, , , , , ]
Q2: How effective is this compound in crossing the blood-brain barrier, and what strategies have been employed to improve its delivery to the brain?
A2: this compound, when conjugated to glucose-derived carbon nanospheres (CSPs), demonstrates an enhanced ability to cross the blood-brain barrier. [, , , , , ] This conjugation strategy allows for effective delivery of this compound to the brain, leading to significant histone acetylation in areas such as the hippocampus and frontal cortex. [] Both intraperitoneal (IP) and oral administration of CSP-TTK21 have shown efficacy in various experimental models. [, ]
Q3: What are the key findings regarding the therapeutic potential of this compound in Alzheimer's disease models?
A3: Research indicates that this compound holds promise as a potential therapeutic agent for Alzheimer's disease (AD). In a tauopathy mouse model, CSP-TTK21 effectively restored spatial memory and plasticity deficits. [] This improvement was accompanied by the re-establishment of hippocampal transcriptome, increased expression of neuronal activity genes, and a significant rescue of H2B acetylation levels. [] Furthermore, in a model of amyloid-beta (Aβ) induced impairment, CSP-TTK21 ameliorated deficits in long-term potentiation (LTP) in hippocampal CA1 pyramidal neurons, highlighting its potential in addressing synaptic plasticity issues associated with AD. []
Q4: Has this compound shown any benefit in models of spinal cord injury?
A4: Yes, studies have demonstrated the therapeutic potential of this compound in spinal cord injury (SCI) models. Oral administration of CSP-TTK21 in a rat model of SCI resulted in significant improvements in motor function, mirroring the effectiveness observed with IP administration. [] This improvement correlated with enhanced histone acetylation dynamics and increased expression of regeneration-associated genes (RAGs). [] In a mouse model of chronic SCI with severe disability, CSP-TTK21 stimulated motor and sensory axon growth, sprouting, and synaptic plasticity, although it did not lead to significant neurological sensorimotor recovery. [] This suggests that while CSP-TTK21 demonstrates promising effects on axonal regeneration and plasticity, further research is needed to explore its full therapeutic potential in SCI, possibly in combination with other therapeutic strategies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)



![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)


![[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B593762.png)
![2-[4-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B593765.png)





